molecular formula C12H17ClFNO B2714987 N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride CAS No. 2309467-39-6

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride

Cat. No.: B2714987
CAS No.: 2309467-39-6
M. Wt: 245.72
InChI Key: PDIPKKYJWUJPMW-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride is a chemical compound with the molecular formula C12H17ClFNO It is known for its unique structure, which includes a fluorophenyl group attached to an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with oxan-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The oxan-4-amine moiety can participate in hydrogen bonding and other interactions that influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Fluorophenyl)methyl]oxan-4-amine
  • N-[(2-Fluorophenyl)methyl]tetrahydro-2H-pyran-4-amine

Uniqueness

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride is unique due to its specific combination of a fluorophenyl group and an oxan-4-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-14-11-5-7-15-8-6-11;/h1-4,11,14H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIPKKYJWUJPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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